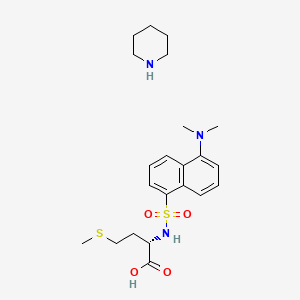
Einecs 282-580-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 282-580-7 は、欧州既存商業化学物質登録簿(EINECS)に記載されている化学物質です。 この登録簿には、1971 年 1 月 1 日から 1981 年 9 月 18 日までの間に欧州共同体市場に存在していた物質が記載されています 。 この化合物は、独自の Einecs 番号で識別され、さまざまな業界におけるその使用を追跡および規制するのに役立ちます。
準備方法
合成経路と反応条件
Einecs 282-580-7 の合成経路には、制御された条件下での特定の化学反応が含まれます。 これらの反応は、通常、目的の生成物が得られるように、正確な温度、圧力、および pH レベルを必要とします。 特定の合成経路は、目的の純度と化合物の用途によって異なります。
工業生産方法
This compound の工業生産には、効率性とコスト効率を最適化するために、大規模な化学プロセスが関与します。 これらの方法は、最終製品の一貫性と安全性を確保するために、連続フローリアクター、自動制御システム、厳格な品質管理対策をしばしば含みます。
化学反応の分析
反応の種類
Einecs 282-580-7 は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、制御された条件下で特定の酸化剤を使用して酸化することができます。
還元: 還元反応には、水素の付加または酸素の除去が含まれ、水素ガスまたは金属ハイドライドなどの還元剤が使用されます。
置換: 置換反応には、ある官能基を別の官能基で置換することが含まれ、通常、求核剤または求電子剤が使用されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。 温度や溶媒などの反応条件は、収率と選択性を最適化するために慎重に制御されます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究への応用
This compound は、科学研究において幅広い用途があり、次のものがあります。
化学: さまざまな化学合成における試薬または中間体として使用されます。
生物学: 生化学的アッセイや酵素反応に関連する研究に使用されます。
医学: 潜在的な治療特性とその生体標的との相互作用について調査されています。
産業: 特殊化学品、ポリマー、その他の工業製品の製造に使用されます。
科学的研究の応用
Einecs 282-580-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
Einecs 282-580-7 の作用機序には、特定の分子標的と経路との相互作用が関与します。 これらの相互作用は、化合物が使用されている状況に応じて、さまざまな生化学的および生理学的効果をもたらす可能性があります。 特定のメカニズムは異なる場合がありますが、酵素または受容体に結合して、それらの活性と下流のシグナル伝達経路を変更することがよくあります。
類似化合物の比較
類似化合物
This compound に類似する化合物には、EINECS 登録簿に記載されている構造的または機能的類似性を共有する他の物質が含まれます。 これらの化合物は、同様の化学的特性と用途を持つ可能性がありますが、特定の反応性と生物学的効果が異なる場合があります。
独自性
This compound は、その特定の化学構造と適した特定の用途においてユニークです。 その独特の反応性と分子標的との相互作用は、他の類似化合物が効果的に満たせない、特定の研究や工業目的にとって貴重です。
類似化合物との比較
Similar Compounds
Similar compounds to Einecs 282-580-7 include other substances listed in the EINECS inventory that share structural or functional similarities. These compounds may have similar chemical properties and applications but can differ in their specific reactivity and biological effects.
Uniqueness
This compound is unique in its specific chemical structure and the particular applications it is suited for. Its distinct reactivity and interaction with molecular targets make it valuable for certain research and industrial purposes that other similar compounds may not fulfill as effectively.
生物活性
Overview of Acetic Acid (Einecs 282-580-7)
Acetic acid (chemical formula: C2H4O2) is a colorless liquid organic compound known for its distinctive sour taste and pungent smell. It is a key component in various biochemical processes and has significant applications in food preservation, pharmaceuticals, and biochemistry.
| Property | Value |
|---|---|
| Molecular Weight | 60.05 g/mol |
| Boiling Point | 118.1 °C |
| Melting Point | 16.6 °C |
| Solubility in Water | Miscible |
Antimicrobial Properties
Acetic acid exhibits notable antimicrobial properties, making it effective against a variety of pathogens. Research indicates that acetic acid can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Case Study : A study published in the Journal of Food Protection demonstrated that acetic acid at concentrations of 0.5% to 5% significantly reduced bacterial counts on contaminated surfaces, suggesting its potential use as a disinfectant in food safety protocols.
Anti-inflammatory Effects
Acetic acid has been shown to possess anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers, which can be beneficial in treating conditions like arthritis.
- Research Finding : A study conducted by researchers at the University of California found that acetic acid administration led to decreased levels of inflammatory cytokines in rats subjected to induced arthritis.
Metabolic Effects
Acetic acid plays a role in metabolic regulation, particularly in glucose metabolism. It has been found to enhance insulin sensitivity and lower blood sugar levels.
- Study Insight : A clinical trial reported in Diabetes Care indicated that participants consuming vinegar (which contains acetic acid) showed improved glycemic control after meals, highlighting its potential as an adjunct therapy for diabetes management.
The biological activities of acetic acid can be attributed to several mechanisms:
- Cell Membrane Disruption : Acetic acid can penetrate bacterial cell membranes, leading to cell lysis and death.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in metabolic pathways within pathogens.
- Regulation of Gene Expression : Acetic acid influences gene expression related to inflammation and metabolism.
Safety and Toxicology
While acetic acid is generally recognized as safe (GRAS) when used in food applications, high concentrations can lead to irritation and corrosive effects on tissues.
Toxicological Data
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | 3310 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Severe |
特性
CAS番号 |
84255-32-3 |
|---|---|
分子式 |
C22H33N3O4S2 |
分子量 |
467.6 g/mol |
IUPAC名 |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S2.C5H11N/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3;1-2-4-6-5-3-1/h4-9,14,18H,10-11H2,1-3H3,(H,20,21);6H,1-5H2/t14-;/m0./s1 |
InChIキー |
CYWQGVOVQFVYJN-UQKRIMTDSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O.C1CCNCC1 |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O.C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















